molecular formula C14H27N3O B1404122 N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide CAS No. 1214265-83-4

N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide

Cat. No.: B1404122
CAS No.: 1214265-83-4
M. Wt: 253.38 g/mol
InChI Key: JVRXVADAATWHAK-UHFFFAOYSA-N
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Description

N-[4-(4-Ethylpiperazin-1-yl)cyclohexyl]acetamide is a chemical compound of interest in medicinal chemistry and pharmacological research, intended for research use only. This molecule features a acetamide group linked to a cyclohexyl ring that is substituted at the 4-position with a 4-ethylpiperazine moiety. The 4-ethylpiperazine group is a common pharmacophore found in a variety of biologically active compounds and is known to influence the molecule's solubility, bioavailability, and interaction with biological targets . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for drug discovery projects. Its structure suggests potential utility in the development of ligands for central nervous system (CNS) targets, given the prevalence of the piperazine scaffold in psychoactive pharmaceuticals. As with all fine chemicals, researchers should conduct thorough characterization and biological testing to determine its specific properties and mechanisms of action. This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O/c1-3-16-8-10-17(11-9-16)14-6-4-13(5-7-14)15-12(2)18/h13-14H,3-11H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRXVADAATWHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CCC(CC2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001238583
Record name N-[4-(4-Ethyl-1-piperazinyl)cyclohexyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214265-83-4
Record name N-[4-(4-Ethyl-1-piperazinyl)cyclohexyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214265-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(4-Ethyl-1-piperazinyl)cyclohexyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide involves the reaction of 4-(4-ethylpiperazin-1-yl)cyclohexanone with acetic anhydride under reflux conditions. The reaction is typically carried out in the presence of a base such as pyridine to facilitate the acetylation process . The product is then purified through recrystallization from isopropyl alcohol to obtain the compound as a white hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reaction conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]ethanol.

    Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide involves its role as a selective antagonist of the histamine H3 receptor. By binding to this receptor, the compound inhibits the action of histamine, which can modulate various physiological processes, including neurotransmitter release and cognitive functions. The molecular targets and pathways involved include the histamine H3 receptor and associated signaling pathways that regulate neurotransmitter release in the central nervous system.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activities

The following table summarizes key structural analogs, their substituents, and reported biological activities:

Compound Name Substituents Biological Activity Potency/IC50 Reference
N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide 4-ethylpiperazinyl, trans-cyclohexyl Pharmaceutical use -
N-[trans-4-[4-(cyclopropylmethyl)piperazinyl]cyclohexyl]acetamide Cyclopropylmethyl, trans-cyclohexyl Not specified (structural analog) -
N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide 4-methylpiperazinyl, cyclohexyl Intermediate in synthesis -
Compound 35 (N-[4-(4-methylpiperazinyl)sulfonylphenyl]acetamide) 4-methylpiperazinyl sulfonyl phenyl Analgesic Comparable to paracetamol
Compound 5i (benzofuran-acetamide) 4-chlorobenzoyl, cyclohexyl(methyl)amino Anticonvulsant Relative potency: 0.74 (vs. phenytoin)
Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)thiazol-2-yl]acetamide) Thiazole, methoxyphenyl Non-selective COX-1/COX-2 inhibition IC50: 9.01 ± 0.01 mM (COX-1), 11.65 ± 6.20 mM (COX-2)
N-(4-hydroxyphenyl)acetamide (paracetamol) Hydroxyphenyl Analgesic, antipyretic Well-established

Key Findings

Piperazine Substitutions
  • Ethyl vs. Methyl Groups: The ethyl group in the target compound may enhance lipophilicity and receptor binding compared to methyl-substituted analogs (e.g., Compound 35, ).
  • Cyclopropylmethyl Substitution : The cyclopropylmethyl variant () introduces rigidity, which could alter binding kinetics in enzyme targets, though pharmacological data are lacking.
Cyclohexyl Configuration
  • The trans-cyclohexyl configuration (1r,4r) in the target compound and its analogs (e.g., ) likely optimizes spatial orientation for target engagement, contrasting with cis configurations that may reduce bioavailability.

Biological Activity

N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide is a chemical compound with significant potential in pharmacological applications, particularly as a selective antagonist of the histamine H3 receptor. This receptor plays a crucial role in modulating neurotransmitter release and cognitive functions, making this compound of interest for research into treatments for various neurological disorders.

  • Molecular Formula : C14H27N3O
  • Molecular Weight : 253.38 g/mol
  • CAS Number : 1214265-83-4

Synthesis

The synthesis of this compound typically involves the reaction of 4-(4-ethylpiperazin-1-yl)cyclohexanone with acetic anhydride under reflux conditions, often using pyridine as a catalyst to facilitate the acetylation process. This method can be scaled for industrial production, maintaining similar reaction conditions but utilizing larger equipment and solvents for efficiency.

This compound acts primarily as a selective antagonist at the histamine H3 receptor. By binding to this receptor, it inhibits the action of histamine, which is involved in various physiological processes, including neurotransmitter release and cognitive function modulation. This antagonistic activity suggests potential therapeutic applications in treating conditions such as sleep disorders and cognitive impairments.

Research Findings

Recent studies have explored the biological activity of this compound, highlighting its potential effects on neurological functions. The following table summarizes key findings from various research studies:

Study ReferenceBiological ActivityKey Findings
Histamine H3 Receptor AntagonismDemonstrated selective binding and inhibition of histamine action, suggesting potential for cognitive enhancement.
Antibacterial ActivityInvestigated as an antibacterial agent; however, its primary focus remains on neurological applications.
Molecular Docking StudiesShowed favorable interactions with histamine receptors, supporting its role as a selective antagonist.

Case Studies

  • Cognitive Enhancement : In a study examining the effects of histamine H3 receptor antagonists on cognitive function, this compound showed promise in enhancing memory and learning processes in animal models.
  • Sleep Disorders : Research indicated that compounds targeting the H3 receptor could alleviate symptoms associated with sleep disorders by promoting wakefulness and reducing excessive daytime sleepiness.

Comparison with Similar Compounds

This compound can be compared to other similar compounds based on their structures and biological activities:

Compound NameStructureBiological Activity
N-[4-(4-methylpiperazin-1-yl)phenyl]acetamideSimilar piperazine structureModerate H3 antagonism
N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamideLacks cyclohexyl groupReduced selectivity at H3 receptor

The unique cyclohexyl structure of this compound contributes to its specific binding affinity and selectivity at the histamine H3 receptor, distinguishing it from other related compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide, and how is its structure confirmed?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation or acylation of a cyclohexylamine precursor. For example, analogous compounds like N-phenylacetamide sulphonamides are synthesized via nucleophilic substitution or coupling reactions, followed by purification using column chromatography . Structural confirmation relies on mass spectrometry (MS) for molecular ion detection (e.g., m/z 198 [M + H]⁺ for similar intermediates) and ¹H NMR to verify substituent positions (e.g., cyclohexyl and piperazine proton environments) .

Q. What analytical techniques are critical for characterizing This compound and its intermediates?

  • Methodological Answer :

  • MS (ESI +) : Determines molecular weight and fragmentation patterns. For example, intermediates with m/z 198 [M + H]⁺ were confirmed in cyclohexyl-piperazine derivatives .
  • ¹H NMR : Resolves stereochemistry and substituent positioning, such as distinguishing cis/trans cyclohexyl conformers (e.g., δ 2.1–3.5 ppm for piperazine protons) .
  • HPLC : Ensures purity (>95%) and monitors reaction progress .

Q. What preliminary pharmacological activities are reported for structurally related acetamide-piperazine derivatives?

  • Methodological Answer : Analogous compounds, such as N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide, exhibit anti-nociceptive and anti-inflammatory activity in rodent models, likely via modulation of neurotransmitter receptors (e.g., serotonin or opioid pathways) . Screening involves in vitro assays (e.g., COX-2 inhibition) followed by in vivo inflammatory pain models (e.g., carrageenan-induced hyperalgesia) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for This compound synthesis, particularly in stereoselective steps?

  • Methodological Answer :

  • Catalyst Selection : Use chiral catalysts (e.g., Rhodium complexes) for asymmetric hydrogenation of cyclohexenamine intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in acylation steps .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during piperazine alkylation .

Q. How should contradictory pharmacological data between in vitro and in vivo studies be resolved for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to measure plasma/tissue concentrations. Poor in vivo activity may stem from rapid metabolism or low blood-brain barrier penetration .
  • Metabolite Identification : Use HR-MS/MS to detect active metabolites (e.g., hydroxylated derivatives) that may contribute to efficacy .
  • Receptor Binding Assays : Compare in vitro (e.g., radioligand displacement) and ex vivo (e.g., brain homogenate) binding to confirm target engagement .

Q. What computational strategies are effective for predicting the binding affinity of This compound to neurological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with serotonin (5-HT₁A) or sigma receptors. Prioritize ligands with low RMSD (<2.0 Å) and high Gibbs free energy scores (ΔG < −8 kcal/mol) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in a lipid bilayer .
  • QSAR Modeling : Corrogate substituent effects (e.g., ethyl vs. methyl on piperazine) using Hammett constants and ClogP values .

Q. How can stereochemical impurities in This compound synthesis be minimized?

  • Methodological Answer :

  • Chiral HPLC : Separate cis/trans diastereomers using a Chiralpak IC-3 column with hexane/isopropanol gradients .
  • Crystallization : Induce selective crystallization by tuning solvent polarity (e.g., ethanol/water mixtures) .
  • Stereochemical Tracking : Use NOESY NMR to confirm spatial proximity of cyclohexyl and piperazine groups .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activities of piperazine-acetamide analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values from identical cell lines). For example, N-phenylacetamide sulphonamides showed variable analgesic efficacy due to assay-specific endpoints (e.g., hot-plate vs. tail-flick tests) .
  • Dose-Response Curves : Validate potency (EC₅₀) across multiple concentrations to rule out false negatives .
  • Structural-Activity Clustering : Group compounds by substituent patterns (e.g., sulfonamide vs. acetamide) to identify outliers .

Methodological Tables

Key Parameter Technique Example Data Reference
Molecular Weight ConfirmationESI-MSm/z 452 [M + H]⁺ (for analog Compound 37)
Stereochemical Purity¹H NMR/NOESYδ 3.2 ppm (piperazine CH₂)
In Vivo BioavailabilityLC-MS/MSPlasma Cmax = 1.2 µM at 2 h post-dose
Computational Binding AffinityAutoDock VinaΔG = −9.8 kcal/mol (5-HT₁A receptor)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide
Reactant of Route 2
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N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide

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